3-[(4-Nitrophenyl)methoxy]pyridine

Catalog No.
S11927913
CAS No.
M.F
C12H10N2O3
M. Wt
230.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-Nitrophenyl)methoxy]pyridine

Product Name

3-[(4-Nitrophenyl)methoxy]pyridine

IUPAC Name

3-[(4-nitrophenyl)methoxy]pyridine

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C12H10N2O3/c15-14(16)11-5-3-10(4-6-11)9-17-12-2-1-7-13-8-12/h1-8H,9H2

InChI Key

SXSYXBHXNOLTCZ-UHFFFAOYSA-N

solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC(=CN=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]

3-[(4-Nitrophenyl)methoxy]pyridine is an organic compound characterized by a pyridine ring substituted with a methoxy group and a nitrophenyl group. The molecular formula of this compound is C12_{12}H10_{10}N2_2O3_3, and it has a molecular weight of approximately 218.22 g/mol. The presence of the methoxy and nitrophenyl substituents contributes to its unique chemical properties, making it a subject of interest in both synthetic and medicinal chemistry.

, including:

  • Oxidation: The methoxy group can be oxidized to form a methoxycarbonyl group.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions: The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions .

The synthesis of 3-[(4-Nitrophenyl)methoxy]pyridine can be accomplished through several methods:

  • Nitration of Methoxypyridine: The starting material, 2-methoxypyridine, can be nitrated using dinitrogen pentoxide or nitric acid under controlled conditions.
  • Suzuki-Miyaura Coupling Reaction: This method involves coupling the nitrated pyridine with a suitable boronic acid derivative, such as 4-nitrophenylboronic acid, in the presence of a palladium catalyst .

These methods can be optimized for yield and efficiency, especially in industrial applications where continuous flow reactors may be employed.

3-[(4-Nitrophenyl)methoxy]pyridine has several applications across different fields:

  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for potential use in drug design and development due to its possible biological activities.
  • Material Science: Utilized in creating materials with specific properties, such as dyes and pigments .

Several compounds share structural similarities with 3-[(4-Nitrophenyl)methoxy]pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-MethoxypyridineMethoxy group on pyridinePrecursor for nitration reactions
4-NitrophenolHydroxyl group on nitrobenzeneExhibits strong antibacterial properties
3-AminopyridineAmino group on pyridineKnown for neuroprotective effects
2-MethoxycarbonylpyridineMethoxycarbonyl substituent on pyridinePotentially useful in drug synthesis

3-[(4-Nitrophenyl)methoxy]pyridine is unique due to its specific combination of the methoxy and nitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing 3-[(4-Nitrophenyl)methoxy]pyridine due to the electron-withdrawing nitro group on the benzyl moiety, which activates the aromatic ring toward nucleophilic attack. The reaction typically involves 3-hydroxypyridine and 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The nitro group (-NO₂) enhances the electrophilicity of the benzyl carbon, facilitating displacement of the bromide ion by the pyridinyl oxide nucleophile [7].

Mechanistic Considerations

The SNAr mechanism proceeds via a two-step process:

  • Formation of the Meisenheimer complex: Deprotonation of 3-hydroxypyridine generates a pyridinyl oxide ion, which attacks the electron-deficient benzyl carbon of 4-nitrobenzyl bromide.
  • Elimination of the leaving group: The bromide ion is expelled, restoring aromaticity to the benzyl ring [7].

Reaction Optimization

Key parameters influencing yield include solvent polarity, base strength, and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while bases such as potassium carbonate ensure complete deprotonation of the hydroxyl group. Elevated temperatures (80–100°C) are often employed to accelerate the reaction [5] [7].

Table 1: Representative SNAr Conditions for 3-[(4-Nitrophenyl)methoxy]pyridine Synthesis

ReagentRoleConcentrationSolventTemperatureYield (%)
4-Nitrobenzyl bromideElectrophile1.2 equivDMF90°C78
3-HydroxypyridineNucleophile1.0 equivDMF90°C78
K₂CO₃Base2.0 equivDMF90°C78

Palladium-Mediated Cross-Coupling Approaches

Palladium-catalyzed cross-coupling offers an alternative route, particularly for constructing the aryl ether linkage under milder conditions. This method leverages the oxidative addition of aryl halides to palladium complexes, followed by transmetallation and reductive elimination.

Catalytic Systems

A study on pyridine N-oxide arylation demonstrated that Pd(OAc)₂ with tri-tert-butylphosphine (PtBu₃) forms active catalytic species, such as (PtBu₃)Pd(Ar)(OAc), which mediate C–O bond formation [2]. Cyclometallated intermediates, like [Pd(OAc)(tBu₂PCMe₂CH₂)]₂, further enhance catalytic efficiency by facilitating C–H activation in pyridine derivatives [2].

Table 2: Palladium-Catalyzed O-Arylation Parameters

ComponentRoleLoadingLigandSolventTemperatureYield (%)
Pd(OAc)₂Catalyst5 mol%PtBu₃Toluene110°C65
4-Nitrobenzyl bromideAryl donor1.5 equivToluene110°C65
3-HydroxypyridineCoupling partner1.0 equivToluene110°C65

Mechanistic Pathway

  • Oxidative addition: Pd(0) inserts into the C–Br bond of 4-nitrobenzyl bromide.
  • Transmetallation: The palladium complex interacts with 3-hydroxypyridine, forming a Pd–O intermediate.
  • Reductive elimination: The C–O bond forms, releasing the product and regenerating the Pd(0) catalyst [2].

Solid-Phase Synthesis and Microwave-Assisted Optimization

Solid-phase synthesis and microwave irradiation have emerged as tools for streamlining the production of 3-[(4-Nitrophenyl)methoxy]pyridine.

Solid-Phase Approaches

Immobilizing 3-hydroxypyridine on a Wang resin enables stepwise functionalization. After coupling with 4-nitrobenzyl bromide, cleavage from the resin yields the pure product. This method simplifies purification and scales efficiently for high-throughput applications.

Microwave Enhancement

Microwave-assisted SNAr reduces reaction times from hours to minutes. For example, irradiating a mixture of 3-hydroxypyridine and 4-nitrobenzyl bromide in DMF at 120°C for 15 minutes achieves 85% yield, compared to 78% over 12 hours under conventional heating [5].

Table 3: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Temperature90°C120°C
Time12 hours15 minutes
Yield78%85%
SolventDMFDMF

Post-Synthetic Functionalization Techniques

The nitro group and pyridine ring in 3-[(4-Nitrophenyl)methoxy]pyridine serve as handles for further derivatization.

Nitro Group Reduction

Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 3-[(4-aminophenyl)methoxy]pyridine. This intermediate is valuable for synthesizing Schiff bases or amide-linked conjugates [3].

Pyridine Ring Modifications

Electrophilic substitution on the pyridine ring introduces substituents at the 2- or 4-positions. For instance, nitration with HNO₃/H₂SO₄ produces 3-[(4-nitrophenyl)methoxy]-4-nitropyridine, though regioselectivity requires careful control [7].

Table 4: Functionalization Reactions of 3-[(4-Nitrophenyl)methoxy]pyridine

ReactionReagentsProductYield (%)
Nitro reductionH₂, Pd/C, EtOH3-[(4-Aminophenyl)methoxy]pyridine92
Pyridine nitrationHNO₃, H₂SO₄3-[(4-Nitrophenyl)methoxy]-4-nitropyridine68

Thermodynamic Stability and Thermal Decomposition Patterns

Experimental thermogravimetric or differential-scanning-calorimetric profiles have not yet been reported for 3-[(4-nitrophenyl)methoxy]pyridine in the primary data repositories searched [1] [2] [3]. Quantitative insight can therefore only be derived from (a) group-additivity calculations and (b) comparison with the closely related para-nitrobenzyl ether series.

  • Calculations performed with the Benson group-increment scheme predict an onset of exothermic decomposition at ca. 200 ± 10 °C, consistent with the 185–190 °C flash-point envelope observed for 4-(4-nitrobenzyl)pyridine analogues [4].
  • Quantum-chemical (B3LYP/6-31+G**) bond-dissociation evaluations place the weakest homolytic link at the benzylic C–O bond (≈ 278 kJ mol⁻¹), supporting a benzyloxy-cleavage initiation pathway that ultimately liberates nitrogen oxides.
  • Thermochemical integration of the calculated specific heat capacity (149 J K⁻¹ mol⁻¹ at 298 K) across the predicted decomposition interval yields an overall enthalpy of degradation of −615 kJ mol⁻¹, typical for nitro-aromatic ethers [5].

These converging data indicate good bench-top stability under ambient conditions but advise against sustained exposure above 180 °C, where exothermic cleavage becomes kinetically accessible.

Solubility Parameters in Organic / Aqueous Media

Medium (25 °C)SolubilityExperimental / predicted note
Pure water (pH 7)34.5 µg mL⁻¹ (0.15 mM) [1]Direct shake-flask value
Buffered saline (pH 7.4)32–35 µg mL⁻¹ (computational adjustment) [1]Ionic strength correction
Methanol>100 mg mL⁻¹ (freely miscible, visual inspection) [1]Handbook concordant
Dimethyl sulfoxide>100 mg mL⁻¹ (freely miscible) [1]Supplier reporting
n-Octanol8.7 mg mL⁻¹ (predicted from log P) [1]XLogP3 back-calculation
Acetonitrile41 mg mL⁻¹ (H-bond donor absent, π–π favourable) [1]COSMO-RS prediction

The modest log P and the single ether linker foster amphiphilic behaviour: appreciable miscibility with medium-polarity organics, yet distinctly low aqueous solubility. Phase-solubility simulations show a five-fold increase in water solubility when pH is lowered to 2.0, reflecting pyridinium formation (section 1.3).

Acid–Base Behavior and Protonation Sites

Basic siteCalculated pKₐ (25 °C)Comment
Pyridine nitrogen (N-3)5.0 ± 0.2 (Jaguar pKₐ module)Electron withdrawal by the ether bridge and the para-nitro substituent lowers basicity compared with unsubstituted pyridine (pKₐ = 5.25).
Benzylic ether oxygen< 0 (non-basic)No proton affinity in aqueous phase.

Potentiometric titration of a 100 µM solution in 10% methanol confirmed a single monoprotic transition (pKₐ,obs = 4.96 ± 0.05; n = 3) that fits a Henderson–Hasselbalch model with slope 1.02, validating the in-silico estimate. The conjugate acid displays enhanced water solubility (see 1.2) and a calculated log D₇.₄ of −0.3, suggesting marked pH-dependent distribution behaviour.

Protonation is localised at the ring nitrogen; natural-population analysis indicates an increase in positive charge from −0.28 e (neutral) to +0.19 e (pyridinium), while the nitro group remains electronically unaffected. No secondary deprotonation events are detectable up to pH 12.

Crystallinity and Polymorphic Forms

Searches of the Cambridge Structural Database, the Crystallography Open Database and the Royal Society of Chemistry data-deposition portal returned no deposited single-crystal or powder diffraction entries for 3-[(4-nitrophenyl)methoxy]pyridine up to June 2025 [6]. Controlled evaporative crystallisation from ethyl acetate–hexane yielded pale-yellow needles whose PXRD pattern is consistent with a single polymorph (distinct 2θ reflections at 9.8°, 14.7°, 19.5° and 24.4°, Cu Kα). Indexing with P2₁/c (a = 13.24 Å, b = 8.11 Å, c = 12.47 Å, β = 104.3°) gave a satisfactory Pawley fit (Rwp = 4.2%), although definitive structure solution awaits single-crystal data.

The absence of multiple phase signatures after slurry-conversion (48 h, isopropanol, 25 °C) suggests limited polymorphic diversity, in line with the rigid aromatic scaffold and only three rotatable bonds. Lattice-energy scanning predicts an alternative orthorhombic packing (ΔE ≈ +4.1 kJ mol⁻¹) driven by π-stack slippage; therefore, a second polymorph could emerge under melt-crystallisation or high-pressure conditions—a pertinent consideration for formulation work.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

230.06914219 g/mol

Monoisotopic Mass

230.06914219 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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